molecular formula C26H26ClN5O B2400663 2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 861147-22-0

2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2400663
CAS No.: 861147-22-0
M. Wt: 459.98
InChI Key: HTMDROFXZWOCQW-UHFFFAOYSA-N
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Description

Its structure features:

  • A pyrido[1,2-a]benzimidazole core with a 3-methyl substituent and a nitrile group at position 4.
  • A 4-(2-hydroxyethyl)piperazine moiety at position 1, contributing to solubility and hydrogen-bonding capacity .

Synthetic routes involve condensation of intermediates like 2-[(2-chloroethyl)amino]methylene derivatives with amines under reflux conditions in ethanol/dimethylformamide mixtures . The compound’s molecular formula is C₂₆H₂₅ClN₆O, with a molecular weight of 481.97 g/mol (calculated based on analogous derivatives) .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O/c1-18-21(16-19-6-8-20(27)9-7-19)26(31-12-10-30(11-13-31)14-15-33)32-24-5-3-2-4-23(24)29-25(32)22(18)17-28/h2-9,33H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMDROFXZWOCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)N5CCN(CC5)CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24ClN5O\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_{5}\text{O}

Key Features

  • Chlorobenzyl moiety : Imparts lipophilicity and may enhance receptor binding.
  • Piperazine ring : Often associated with psychoactive properties and enhances solubility.
  • Pyrido[1,2-a]benzimidazole core : Known for various biological activities, including anticancer properties.

Anticancer Properties

Research indicates that compounds featuring the pyrido[1,2-a]benzimidazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Aurora Kinase Inhibition

A notable study focused on the inhibition of Aurora kinases, which are critical for cell division. Compounds structurally similar to our target compound demonstrated potent inhibition of Aurora A and B kinases, leading to reduced viability in solid tumor cell lines . The structure-activity relationship (SAR) revealed that modifications at the piperazine ring significantly influenced potency.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Benzimidazole derivatives are known for their broad-spectrum activity against bacteria and fungi. A recent study demonstrated that compounds with similar structures effectively inhibited the growth of pathogenic strains in vitro .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Research on related compounds indicates they may exhibit activity against neurotransmitter transporters, which could be beneficial in treating conditions like depression and anxiety .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Substitution on the piperazine ringIncreased receptor affinity
Variation in halogen substituentsAltered lipophilicity and potency
Changes in carbonitrile groupImpact on metabolic stability

These insights guide further synthetic efforts to enhance efficacy and reduce toxicity.

In Vitro Studies

In vitro assays have confirmed the cytotoxic effects of the compound against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of microtubule dynamics, akin to established chemotherapeutics .

In Vivo Studies

Preclinical models have shown promising results regarding the compound's safety profile and therapeutic index. Further studies are necessary to evaluate its pharmacokinetics and long-term effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the piperazine moiety is significant as it is often linked to enhanced pharmacological properties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including the compound , exhibit notable antimicrobial activities. For instance, a study on related benzimidazole compounds revealed effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial DNA synthesis or cell wall formation, making these compounds promising candidates for antibiotic development .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. The compound's structural features suggest it may inhibit specific cancer cell lines by targeting metabolic pathways essential for cancer cell proliferation. For example, certain derivatives have shown significant cytotoxic effects against human colorectal carcinoma cells, indicating that modifications to the benzimidazole core can enhance anticancer efficacy .

Anthelmintic Effects

Benzimidazoles are also known for their anthelmintic properties. Compounds similar to the one discussed have been evaluated for their ability to inhibit helminth growth and reproduction, providing a basis for developing new treatments for parasitic infections .

Case Studies

  • Antibacterial Evaluation : A study evaluated a series of benzimidazole derivatives, including those with piperazine linkages. Results showed that some compounds had antibacterial activity comparable to established antibiotics like streptomycin. This highlights the potential of such compounds in treating bacterial infections resistant to conventional therapies .
  • Anticancer Screening : Another investigation focused on the anticancer properties of similar compounds against various cancer cell lines. The results indicated that specific modifications in the chemical structure could significantly enhance cytotoxicity, suggesting a tailored approach in drug design could yield effective anticancer agents .
  • Mechanistic Studies : Further research into the mechanism of action of these compounds has revealed that they may induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation. This understanding is crucial for developing targeted therapies with fewer side effects compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazole derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name / Substituents Molecular Formula MW (g/mol) logP Polar Surface Area (Ų) Key Features/Applications References
Target Compound : 2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-... C₂₆H₂₅ClN₆O ~481.97 ~4.5* ~50* Enhanced solubility via hydroxyethyl group; anticancer focus
2-[(4-Chlorophenyl)methyl]-3-methyl-1-(4-methylpiperazin-1-yl)-... C₂₅H₂₄ClN₅ 429.95 5.69 30.57 Higher lipophilicity; potential CNS activity
1-{4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-2-ethyl-3-methyl-... C₂₇H₂₈ClN₅O 474.01 6.26 38.54 Improved logP; antibacterial/antifungal applications
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propyl-... C₂₇H₂₉N₅O 439.55 ~5.2* ~40* Balanced solubility-lipophilicity; antitumor activity
1-[4-(Adamantan-1-yl)piperazin-1-yl]-2-ethyl-3-methyl-... C₃₀H₃₄N₆ 454.63 ~7.0* ~30* High rigidity; targets lipid-rich membranes
1-[4-(3-Phenylprop-2-enyl)piperazin-1-yl]-2-benzyl-3-methyl-... C₃₂H₂₉N₅ 483.61 ~6.8* ~25* Extended conjugation; photodynamic therapy

*Estimated based on substituent contributions.

Key Observations:

Substituent Impact on Lipophilicity (logP): The 4-chlorobenzyl group increases logP (e.g., 5.69 in vs. 6.26 in ). Hydroxyethyl or methoxybenzyl groups reduce logP compared to non-polar groups like adamantane .

Polar Surface Area (PSA) :

  • Compounds with hydroxyethyl or methoxy groups exhibit higher PSA (~38–50 Ų), enhancing water solubility and bioavailability .
  • Methylpiperazine or adamantane substituents lower PSA (~25–30 Ų), favoring blood-brain barrier penetration .

Biological Activity Trends :

  • Hydroxyethyl-piperazine derivatives show promise in anticancer research due to balanced solubility and target engagement .
  • Chlorobenzyl/methoxybenzyl analogs are explored for antimicrobial activity, leveraging halogen-bond interactions .

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